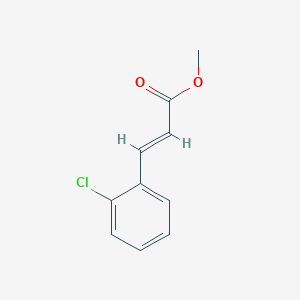

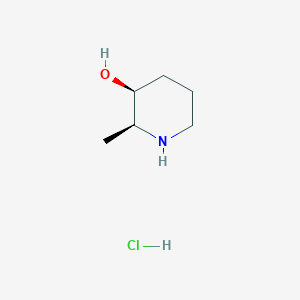

![molecular formula C15H13F3N4 B2615714 5,7-Dimethyl-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 439111-25-8](/img/structure/B2615714.png)

5,7-Dimethyl-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[1,5-a]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5,7-Dimethyl-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C15H13F3N4 . It has an average mass of 306.286 Da and a monoisotopic mass of 306.109222 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a method for synthesizing 3-trifluoromethyl-1,2,4-triazoles has been developed, which employs readily available trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials .Molecular Structure Analysis

The molecular structure of “this compound” consists of a triazolo[1,5-a]pyrimidine core, which is substituted at various positions .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted density of 1.35±0.1 g/cm3 and a predicted refractive index of 1.67±0.30 .科学的研究の応用

Structural Analysis and Synthesis

The compound has been the subject of structural ambiguity resolution, with studies confirming its structure through spectral data and synthesis modifications. Research has demonstrated that specific condensation methods can lead to the formation of this compound, highlighting the importance of accurate structural identification for chemical synthesis processes (Novinson et al., 1975).

Pharmaceutical Applications

Research into 5,7-Dimethyl-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[1,5-a]pyrimidine derivatives has identified potential pharmaceutical applications. For instance, certain derivatives have shown promise as cardiovascular agents due to their ability to inhibit cAMP phosphodiesterase, which could have implications for treating heart-related conditions without significantly affecting heart rate (Novinson et al., 1982).

Green Chemistry Synthesis

Advancements in the synthesis of triazolopyrimidine derivatives have been made with a focus on environmentally friendly methods. A catalyst- and solvent-free synthesis approach has been developed, representing a significant contribution to green chemistry and sustainable practices in chemical synthesis (Karami et al., 2015).

Biological Activities

The exploration of this compound and its derivatives extends to examining their biological activities. Some derivatives have been designed and synthesized with the aim of evaluating their herbicidal and fungicidal activities, indicating the potential for agricultural applications (De, 2006).

将来の方向性

作用機序

Target of Action

Similar compounds, particularly trifluoromethyl-substituted 1,2,4-triazoles, have been found to have extensive applications in the field of pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry .

Mode of Action

It is known that the occurrence of a trifluoromethyl group could significantly improve the physicochemical and pharmacological properties of the parent molecules due to the unique character of the fluorine atom .

Biochemical Pathways

Similar compounds, particularly trifluoromethyl-substituted 1,2,4-triazoles, have been found to have extensive applications in various biochemical pathways .

Pharmacokinetics

It is known that the occurrence of a trifluoromethyl group could significantly improve the physicochemical and pharmacological properties of the parent molecules, which may influence its bioavailability .

Result of Action

Similar compounds, particularly trifluoromethyl-substituted 1,2,4-triazoles, have been found to have extensive applications in various biochemical pathways, which may suggest potential molecular and cellular effects .

Action Environment

It is known that the occurrence of a trifluoromethyl group could significantly improve the physicochemical and pharmacological properties of the parent molecules, which may suggest potential influences of environmental factors .

生化学分析

Biochemical Properties

Triazole compounds, which are structurally similar, are known to interact with a variety of enzymes and receptors in the biological system . The nature of these interactions often involves the formation of hydrogen bonds due to the presence of nitrogen atoms in the triazole ring .

Cellular Effects

Related triazole compounds have been shown to exhibit cytotoxic activities against various cell lines . These compounds can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This inhibition can lead to alterations in cell cycle progression and the induction of apoptosis .

Metabolic Pathways

Triazole compounds can participate in various metabolic reactions, potentially interacting with enzymes or cofactors .

特性

IUPAC Name |

5,7-dimethyl-6-[[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N4/c1-9-13(10(2)22-14(21-9)19-8-20-22)7-11-4-3-5-12(6-11)15(16,17)18/h3-6,8H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEEWFLWWEGKBPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC2=NC=NN12)C)CC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24820598 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

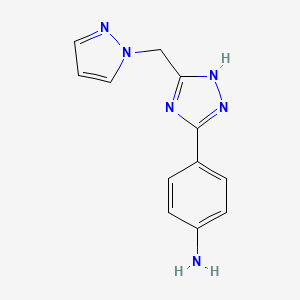

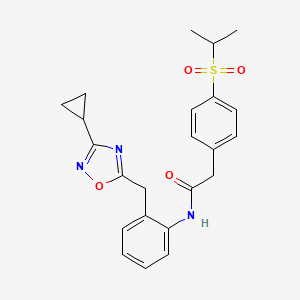

![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2615633.png)

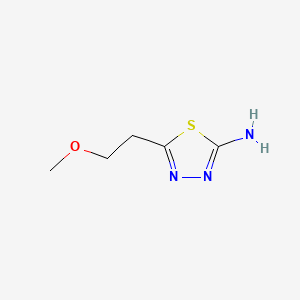

![2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B2615635.png)

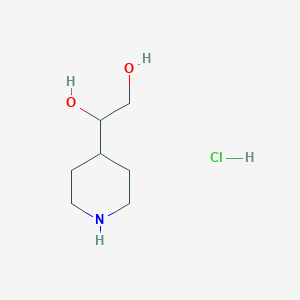

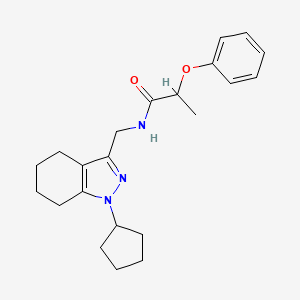

![1,3-Dihydrospiro[indene-2,3'-pyrrolidine] hydrochloride](/img/structure/B2615638.png)

![2-methoxy-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol](/img/structure/B2615648.png)

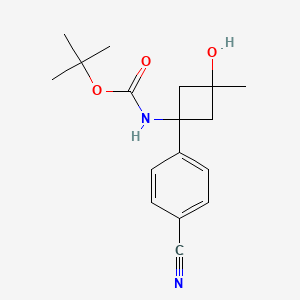

![N-(3-chloro-4-methylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2615650.png)